

An In-depth Technical Guide to MitoTracker Green FM: Structure, Mechanism, and Application

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Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B609064*

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This technical guide provides a comprehensive overview of **MitoTracker Green FM**, a popular fluorescent dye used for the selective labeling of mitochondria in live cells. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its use.

Core Properties of MitoTracker Green FM

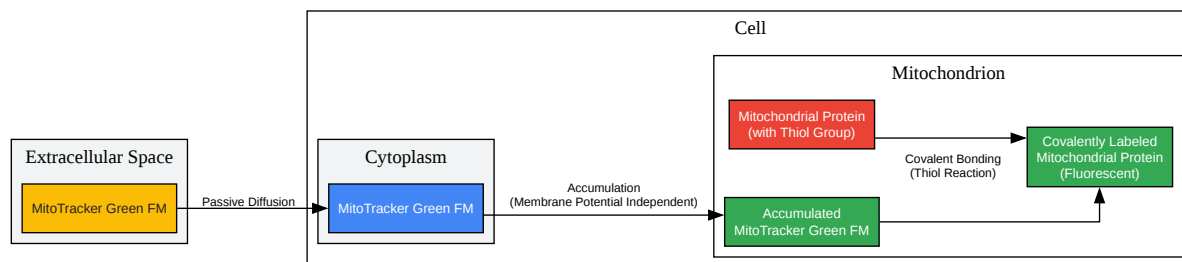
MitoTracker Green FM is a cell-permeant fluorescent probe that specifically labels mitochondria. Its chemical and spectral properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C34H28Cl5N3O	[1][2]
Molecular Weight	671.87 g/mol	[1]
CAS Number	201860-17-5	[1][2]
Excitation Maximum	490 nm	[1]
Emission Maximum	516 nm	[3]
Solvent for Stock	DMSO	[1][3]
Appearance	Solid	[1]
Color	Yellow to orange	[1]

Mechanism of Action: Covalent Labeling of Mitochondrial Proteins

MitoTracker Green FM's ability to selectively label mitochondria is a two-step process. First, the dye passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondrial matrix.[3] Unlike many other mitochondrial dyes, this accumulation is independent of the mitochondrial membrane potential.[1]

Once inside the mitochondria, the mildly thiol-reactive chloromethyl moiety of the **MitoTracker Green FM** molecule covalently reacts with free thiol groups of cysteine residues on mitochondrial proteins.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation with aldehydes or alcohols, although live-cell imaging is generally recommended.[3] The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon binding to the lipid-rich environment of the mitochondria.



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Mechanism of **MitoTracker Green FM** Staining

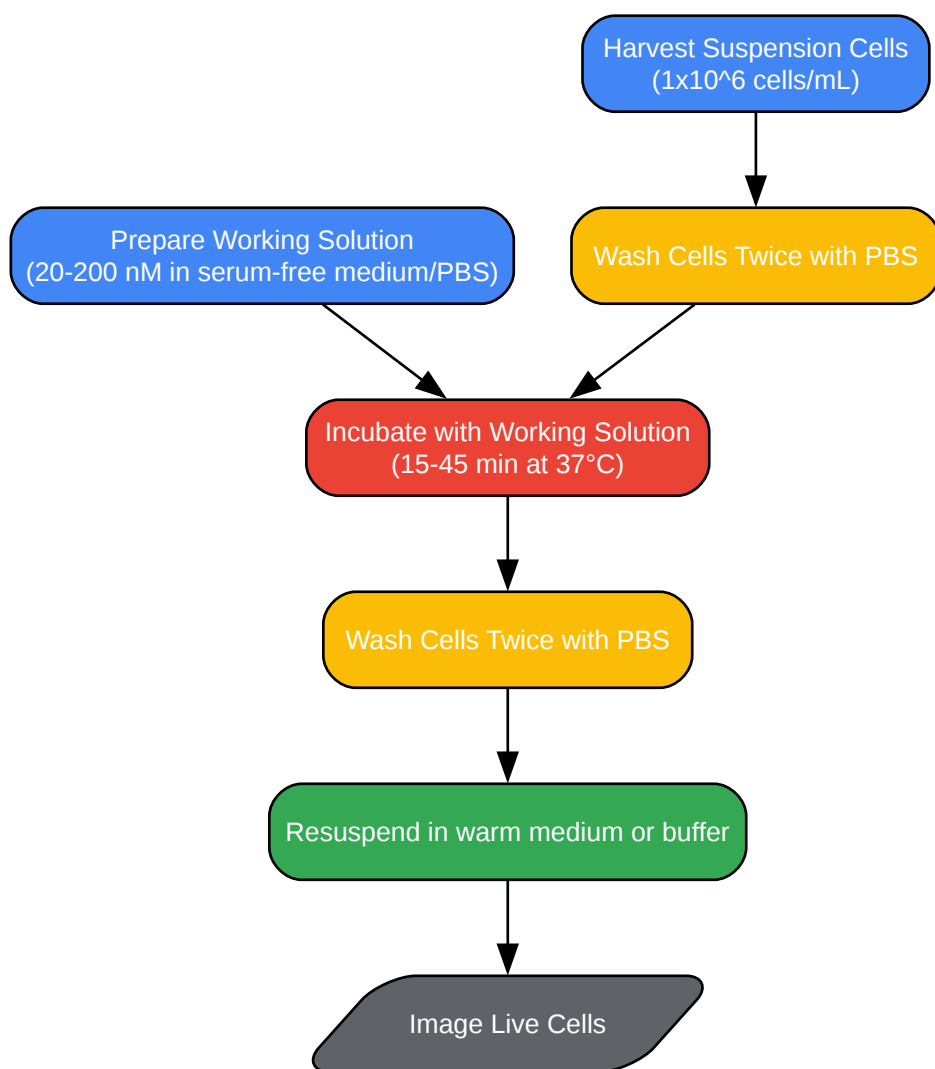
Experimental Protocols

Below are detailed protocols for staining both suspension and adherent cells with **MitoTracker Green FM**.

Stock Solution Preparation

- To create a 1 mM stock solution, dissolve 50 µg of lyophilized **MitoTracker Green FM** solid in 74.4 µL of high-quality anhydrous dimethyl sulfoxide (DMSO).^{[1][3]}
- Store the stock solution at -20°C, protected from light. Once reconstituted, the solution is stable for up to two weeks. Avoid repeated freeze-thaw cycles.^[3]

Staining Protocol for Suspension Cells



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Experimental Workflow for Staining Suspension Cells

- Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions.
- Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]

- Wash: Centrifuge the cells and remove the staining solution. Resuspend the cell pellet in fresh, pre-warmed medium.
- Imaging: The cells are now ready for live-cell imaging.

Staining Protocol for Adherent Cells

- Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3]
- Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish.
- Staining: Remove the culture medium and replace it with the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]
- Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.
- Imaging: The cells are now ready for live-cell imaging. For optimal imaging, it is recommended to use phenol red-free medium to reduce background fluorescence.[3]

Photostability and Cytotoxicity

MitoTracker Green FM exhibits greater photostability compared to other mitochondrial dyes like rhodamine 123.[4] Studies have shown that it is not cytotoxic at the concentrations typically used for staining. One study indicated that even at concentrations up to 5 μ M, no cytotoxic or mitotoxic effects were observed. Furthermore, unlike some red-fluorescent mitochondrial dyes, **MitoTracker Green FM** does not induce the "pearl-necklace" mitochondrial phenotype, which is a characteristic of phototoxicity.[5] This makes it a reliable tool for long-term live-cell imaging experiments.

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